molecular formula C20H17N3O3S B2520317 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034264-28-1

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2520317
CAS No.: 2034264-28-1
M. Wt: 379.43
InChI Key: MJCUFVXBWJWSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxypropyl group, and a cyanophenyl group linked through an oxalamide structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide typically involves multiple steps:

  • Formation of the Benzo[b]thiophene Intermediate: : The initial step often involves the synthesis of the benzo[b]thiophene core. This can be achieved through cyclization reactions involving thiophenes and suitable aromatic precursors under acidic or basic conditions.

  • Hydroxypropylation: : The benzo[b]thiophene intermediate is then subjected to hydroxypropylation. This step typically involves the reaction of the benzo[b]thiophene with an epoxide or a halohydrin in the presence of a base to introduce the hydroxypropyl group.

  • Oxalamide Formation: : The final step involves the coupling of the hydroxypropylated benzo[b]thiophene with a cyanophenyl amine derivative. This is usually done using oxalyl chloride or a similar coupling reagent to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The benzo[b]thiophene moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the cyanophenyl group can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the nitrile to an amine.

  • Substitution: : The hydroxy group in the hydroxypropyl chain can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated, aminated, or thiolated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. The benzo[b]thiophene moiety is known for its presence in various bioactive molecules, potentially imparting anti-inflammatory, antimicrobial, or anticancer properties. Research into its specific biological activities could lead to the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for functional materials with specific electronic or optical properties. Its unique structure might contribute to the creation of materials with enhanced performance characteristics.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridyl)benzothiophene: Similar in structure but lacks the hydroxypropyl and oxalamide functionalities.

    2-(Benzo[b]thiophen-2-yl)pyridine: Another related compound with a pyridine ring instead of the cyanophenyl group.

    3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Contains an aminobenzoethynyl group, showing different reactivity and potential biological activity.

Uniqueness

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxypropyl and cyanophenyl groups linked through an oxalamide structure sets it apart from simpler benzo[b]thiophene derivatives, offering a broader range of applications and interactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and uniqueness in comparison to similar compounds

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-(2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-20(26,17-10-13-6-3-5-9-16(13)27-17)12-22-18(24)19(25)23-15-8-4-2-7-14(15)11-21/h2-10,26H,12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCUFVXBWJWSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.